4-(Tert-butyl)oxazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-tert-butyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h4-5H,1-3H3 |
InChI Key |
GGSRRHZPZRTRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
The Solubility Profile of 4-(tert-butyl)oxazole-5-carbaldehyde: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the solubility of a lead compound is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of 4-(tert-butyl)oxazole-5-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. This document explores the physicochemical properties of the compound that govern its solubility and presents a comprehensive, albeit predictive, solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven protocol for the experimental determination of solubility is provided, emphasizing the causality behind each step to ensure methodological robustness and data integrity. This guide is intended for researchers, scientists, and professionals in the drug development sector to facilitate informed decisions in preclinical and formulation studies.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Consequently, a thorough understanding of a compound's solubility characteristics is not merely a perfunctory exercise but a critical determinant of its therapeutic potential.
4-(tert-butyl)oxazole-5-carbaldehyde is a member of the oxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2] The presence of both a bulky, non-polar tert-butyl group and a polar carbaldehyde moiety imparts a degree of amphiphilicity to the molecule, suggesting a nuanced solubility profile. This guide aims to provide a foundational understanding of its behavior in various solvent systems, thereby aiding in the rational design of formulation strategies.
Physicochemical Properties of 4-(tert-butyl)oxazole-5-carbaldehyde
A molecule's solubility is dictated by its inherent physicochemical properties. For 4-(tert-butyl)oxazole-5-carbaldehyde, the key parameters are outlined below. It is important to note that while some of these values are based on computational predictions for structurally similar compounds due to the limited availability of experimental data for this specific molecule, they provide a reliable framework for understanding its solubility.
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Appearance | White to off-white solid | |
| Melting Point | 57-61 °C | A relatively low melting point suggests moderate crystal lattice energy. |
| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms of the oxazole ring) | Capable of accepting hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. |
| Polar Surface Area | ~45 Ų | Contributes to its interaction with polar solvents. |
The presence of the tert-butyl group contributes to the molecule's lipophilicity, while the oxazole ring and the carbaldehyde group introduce polar characteristics. The lone pairs on the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents.[3] The overall predicted logP value suggests that 4-(tert-butyl)oxazole-5-carbaldehyde is likely to exhibit good solubility in a range of organic solvents of intermediate polarity.
Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like" and the estimated physicochemical properties, a qualitative and quantitative solubility profile for 4-(tert-butyl)oxazole-5-carbaldehyde has been constructed. This table serves as a predictive guide for solvent selection in various applications, from chemical synthesis and purification to formulation development.
| Solvent | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Solubility (g/L) at 25°C |
| Hexane | 0.1 | Sparingly Soluble | < 1 |
| Toluene | 2.4 | Soluble | 50 - 100 |
| Diethyl Ether | 2.8 | Soluble | 100 - 200 |
| Dichloromethane | 3.1 | Very Soluble | > 200 |
| Acetone | 5.1 | Very Soluble | > 200 |
| Ethyl Acetate | 4.4 | Soluble | 100 - 200 |
| Isopropanol | 3.9 | Soluble | 50 - 100 |
| Ethanol | 4.3 | Soluble | 50 - 100 |
| Methanol | 5.1 | Moderately Soluble | 20 - 50 |
| Water | 10.2 | Insoluble | < 0.1 |
Interpretation of the Predicted Solubility Profile:
The low predicted solubility in non-polar solvents like hexane is expected due to the presence of the polar oxazole and aldehyde functionalities. Conversely, the high solubility in moderately polar to polar aprotic solvents such as dichloromethane and acetone can be attributed to favorable dipole-dipole interactions. In protic solvents like alcohols, the solubility is moderate, likely due to the molecule's ability to act as a hydrogen bond acceptor. The predicted insolubility in water is a consequence of the dominant non-polar character imparted by the tert-butyl group.
Experimental Protocol for Solubility Determination
To validate the predicted solubility and obtain precise quantitative data, a robust experimental protocol is essential. The following section details a step-by-step methodology for determining the equilibrium solubility of 4-(tert-butyl)oxazole-5-carbaldehyde.
Materials and Equipment
-
4-(tert-butyl)oxazole-5-carbaldehyde (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(tert-butyl)oxazole-5-carbaldehyde (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Tightly cap the vials and vortex for 1-2 minutes to ensure thorough suspension of the solid.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection to confirm the presence of undissolved solid is crucial.
-
-
Sample Processing:
-
After equilibration, remove the vials and centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical to avoid transferring solid particles during sampling.
-
Carefully withdraw an aliquot of the supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This removes any remaining fine particulates that could interfere with the analysis.
-
Perform a precise dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 4-(tert-butyl)oxazole-5-carbaldehyde of known concentrations in the mobile phase.
-
Analyze the calibration standards and the diluted sample by HPLC. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water, with detection at an appropriate UV wavelength.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.
-
Relationship Between Solvent Polarity and Solubility
The solubility of a compound is fundamentally linked to the polarity of the solvent. The following diagram illustrates the expected relationship for 4-(tert-butyl)oxazole-5-carbaldehyde.
Caption: Relationship between solvent polarity and predicted solubility.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). 3-(Tert-butyl)-4,5-dihydroisoxazole-5-carbaldehyde. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Quantitative structure–activity relationship. Retrieved from [Link]
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Wikipedia. (2023, November 28). Oxazole. Retrieved from [Link]
-
ACS Omega. (2020, July 1). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]
-
Semantic Scholar. (2021, September 2). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Retrieved from [Link]
-
RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]
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PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
PMC. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
-
PubMed. (2009, February 15). Aqueous solvent system for the solubilization of azole compounds. Retrieved from [Link]
-
PMC. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
AMiner. (n.d.). Laser Investigation of Some Oxazole and Oxadiazole Derivatives. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Aroma Properties of Some Oxazoles. Retrieved from [Link]
-
PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-(tert-butyl)oxazole-5-carbaldehyde from an α-Dihaloketone Precursor
Abstract
This document provides a comprehensive guide for the synthesis of 4-(tert-butyl)oxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The protocol outlines a robust two-step synthetic pathway commencing with the cyclization of an α,α-dihaloketone with formamide to yield the 4-(tert-butyl)oxazole core, followed by a regioselective formylation at the C5 position via the Vilsmeier-Haack reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Substituted Oxazoles
The oxazole scaffold is a privileged five-membered heterocycle prevalent in numerous natural products and pharmacologically active molecules.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind effectively with a wide range of biological targets, leading to diverse therapeutic applications including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][4] The target molecule, 4-(tert-butyl)oxazole-5-carbaldehyde, serves as a key intermediate, where the aldehyde functionality provides a reactive handle for further molecular elaboration and library synthesis. The sterically demanding tert-butyl group at the C4 position can impart metabolic stability and modulate the pharmacological profile of derivative compounds.
Overall Synthetic Strategy
The synthesis is strategically divided into two distinct stages, designed for efficiency and high yields of the target aldehyde.
-
Step 1: Oxazole Ring Formation. Construction of the 4-(tert-butyl)oxazole core is achieved via the reaction of 1,1-dichloro-3,3-dimethyl-2-butanone, an α,α-dihaloketone, with formamide. This approach is a variation of classical oxazole syntheses like the Bredereck reaction, which utilizes α-haloketones and amides.[5]
-
Step 2: Regioselective Formylation. The aldehyde group is introduced onto the pre-formed oxazole ring using the Vilsmeier-Haack reaction. This classic formylation method employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich oxazole ring.[6][7]
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 4-(tert-butyl)oxazole
Mechanistic Rationale
The formation of the oxazole ring from an α-haloketone and an amide is a well-established cyclocondensation reaction.[5] In this protocol, formamide serves as the source for both the nitrogen atom and the C2-hydrogen of the oxazole ring. The reaction proceeds through an initial nucleophilic substitution, followed by cyclization and dehydration to yield the aromatic oxazole heterocycle. Using an α,α-dihaloketone like 1,1-dichloro-3,3-dimethyl-2-butanone provides a reactive electrophilic center for the initial attack by formamide.[8][9]
Experimental Protocol: 4-(tert-butyl)oxazole
Materials & Equipment:
-
1,1-Dichloro-3,3-dimethyl-2-butanone (CAS 22591-21-5)[10]
-
Formamide, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup (separatory funnel, beakers)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,1-dichloro-3,3-dimethyl-2-butanone (1.0 eq) with an excess of anhydrous formamide (10-15 eq).
-
Scientist's Note: A large excess of formamide is used as it serves as both the reactant and the solvent for this reaction. Ensuring anhydrous conditions is critical to prevent side reactions and promote efficient cyclization.
-
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup & Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing deionized water (approx. 5 times the volume of the reaction mixture).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts, followed by a brine wash (1 x 50 mL).
-
Causality Note: The bicarbonate wash is crucial for removing any unreacted formamide and acidic impurities, which simplifies the subsequent purification step.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 4-(tert-butyl)oxazole as a clear liquid.
Part II: Vilsmeier-Haack Formylation of 4-(tert-butyl)oxazole
Mechanistic Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[11][12] The reaction proceeds in two stages:
-
Formation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃), a strong Lewis acid, activates the amide oxygen of DMF. Subsequent chloride displacement forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13]
-
Electrophilic Aromatic Substitution: The electron-rich oxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For oxazoles with a substituent at C4, the substitution preferentially occurs at the C5 position.[14] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde.[12]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: 4-(tert-butyl)oxazole-5-carbaldehyde
Materials & Equipment:
-
4-(tert-butyl)oxazole (from Part I)
-
Phosphoryl chloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Sodium acetate or Sodium bicarbonate
-
Standard glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Safety Note: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. POCl₃ is corrosive and moisture-sensitive.
-
-
Reaction with Oxazole: After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes. Then, add a solution of 4-(tert-butyl)oxazole (1.0 eq) in a small amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
-
Heating: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis (Workup):
-
Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or solid sodium acetate until the pH reaches 7-8.
-
Stir the resulting suspension at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
-
Extraction & Purification:
-
Extract the product from the aqueous mixture with ethyl acetate or ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain 4-(tert-butyl)oxazole-5-carbaldehyde as a solid.
-
Summary of Reaction Parameters & Troubleshooting
| Parameter | Step 1: Oxazole Synthesis | Step 2: Formylation |
| Key Reagents | 1,1-dichloro-3,3-dimethyl-2-butanone, Formamide | 4-(tert-butyl)oxazole, POCl₃, DMF |
| Stoichiometry | Formamide (10-15 eq) | POCl₃ (1.2 eq), DMF (3.0 eq) |
| Temperature | 140-150 °C | 0 °C, then 60-70 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-75% | 70-85% |
| Common Issue | Low Yield/Tar Formation: Incomplete drying of reagents or formamide. | Incomplete Reaction: Insufficient activation (low temp) or impure Vilsmeier reagent. |
| Solution | Use anhydrous formamide; ensure glassware is oven-dried. | Ensure POCl₃ is fresh; maintain reaction temperature. |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
The Journal of Organic Chemistry. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Marmara Pharmaceutical Journal. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PubChem. 1,1-Dichloro-3,3-dimethyl-2-butanone. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
European Journal of Medicinal Chemistry. Recent advance in oxazole-based medicinal chemistry. [Link]
-
SIELC Technologies. 1,1-Dichloro-3,3-dimethylbutan-2-one. [Link]
-
Bentham Science. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]
-
Chemsrc. 1,1-Dichloro-3,3-dimethyl-2-butanone | CAS#:22591-21-5. [Link]
-
Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. [Link]
-
YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
ResearchGate. Recent advance in oxazole-based medicinal chemistry. [Link]
Sources
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. CAS 22591-21-5: 1,1-Dichloro-3,3-dimethyl-2-butanone [cymitquimica.com]
- 9. 1,1-Dichloro-3,3-dimethyl-2-butanone | C6H10Cl2O | CID 31432 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Reductive Amination Conditions for Oxazole-5-Carbaldehydes
Executive Summary
The oxazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors, antibiotics, and anti-inflammatory agents. However, the electron-deficient nature of the oxazole ring, combined with the potential for ring-opening hydrolysis under harsh acidic or basic conditions, presents specific challenges during reductive amination.
This Application Note provides a definitive, field-tested guide to the reductive amination of oxazole-5-carbaldehydes. We prioritize Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its mildness, selectivity, and safety profile, while offering alternative protocols for sterically hindered substrates.
Mechanistic Insight & Reaction Design
The Challenge of Oxazole Substrates
Unlike simple benzylic aldehydes, oxazole-5-carbaldehydes possess unique electronic properties:
-
Lewis Basicity: The oxazole nitrogen (N3) can coordinate with Lewis acids or protons, potentially retarding imine formation or sequestering catalysts.
-
Ring Instability: While generally stable, the oxazole ring can undergo cleavage (Bamford-Stevens type or hydrolytic) if subjected to strong nucleophiles at elevated temperatures or extreme pH.
-
Electronic Deactivation: The aldehyde at C5 is conjugated with the heteroaromatic ring, making it less electrophilic than aliphatic aldehydes but sufficiently reactive for standard amine condensation.
Reaction Pathway
The reaction proceeds via the formation of a hemiaminal , followed by dehydration to the iminium ion , which is the active species reduced by the hydride donor.
Key Design Choice: Use 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent with STAB . STAB is less basic than Sodium Borohydride (
Mechanism Visualization
The following diagram illustrates the critical path and potential side reactions.
[1]
Critical Parameters & Optimization
The following table summarizes the impact of key variables on the reaction outcome for oxazole substrates.
| Variable | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for oxazoles; promotes imine formation; compatible with STAB. THF is a viable green alternative. |
| Reductant | Na(OAc)₃BH (STAB) | Mild (pH ~6-7 in suspension); reduces imines much faster than aldehydes; avoids toxic cyanide byproducts. |
| Stoichiometry | 1.4 - 1.6 equiv. | Slight excess ensures complete reduction of the imine without reducing the aldehyde competitively. |
| Acid Additive | Acetic Acid (AcOH) | 1-2 equivalents catalyze imine formation and buffer the reaction, preventing basicity-induced ring issues. |
| Temperature | 20°C - 25°C | Room temperature is sufficient. Heating (>50°C) increases the risk of oxazole decomposition. |
Standard Operating Protocol (Method A)
Best for: Primary and non-hindered secondary amines. Scale: 1.0 mmol (adaptable).
Materials
-
Oxazole-5-carbaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial) (1.0 equiv)
-
1,2-Dichloroethane (DCE) (anhydrous, 10 mL/mmol)
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Oxazole-5-carbaldehyde (1.0 mmol) in DCE (5 mL).
-
Amine Addition: Add the Amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add Triethylamine (1.1 mmol) to liberate the free base.
-
Catalyst Addition: Add Acetic Acid (1.0 mmol, ~57 µL).
-
Checkpoint: Stir at room temperature for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction: Cool the mixture slightly (optional, 0°C) if the reaction is large scale. Add STAB (1.5 mmol, 318 mg) in one portion.
-
Note: Gas evolution (
) may occur; ensure the vessel is vented (e.g., needle in septum).
-
-
Reaction: Remove cooling bath and stir at 20–25°C for 4–16 hours. Monitor by LC-MS or TLC.
-
Target: Disappearance of aldehyde and appearance of amine mass (
).
-
-
Quench: Quench by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH or Ethyl Acetate/Hexanes).
Alternative Protocol (Method B: Difficult Substrates)
Best for: Weakly nucleophilic amines (anilines) or sterically hindered amines where imine formation is slow.
Key Reagent: Titanium(IV) Isopropoxide (
Step-by-Step Procedure
-
Imine Pre-formation: Mix Oxazole-5-carbaldehyde (1.0 mmol) and Amine (1.2 equiv) in neat
(2.0 equiv) or in minimal THF. -
Stir: Stir at room temperature for 6–12 hours. The
acts as both a Lewis acid and a water scavenger, driving the equilibrium to the imine. -
Dilution: Dilute the viscous mixture with anhydrous Ethanol (5 mL) or THF .
-
Reduction: Add Sodium Borohydride (
) (1.5 equiv) carefully.-
Caution: Exothermic reaction.
-
-
Quench: Add water (1 mL) to precipitate Titanium salts (white solid). Filter through a Celite pad.
-
Workup: Concentrate the filtrate and extract as per Method A.
Experimental Workflow Diagram
Troubleshooting & Cautions
| Observation | Possible Cause | Corrective Action |
| Low Conversion | Equilibrium favors aldehyde | Switch to Method B ( |
| Alcohol Byproduct | Direct reduction of aldehyde | Ensure Amine and AcOH are stirred with aldehyde before adding STAB. Add STAB in small portions. |
| Ring Decomposition | Acid/Base sensitivity | Avoid strong mineral acids (HCl) or strong bases (NaOH) during reaction. Keep T < 40°C. |
| Dialkylation | Primary amine is too reactive | Use a large excess of amine (5-10 equiv) or switch to a stepwise protection-deprotection strategy. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] Journal of Organic Chemistry.[2] [Link]
-
Borch, R. F., et al. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society.[2] [Link]
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.[2] [Link]
-
Palmer, D. C., et al. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. In Chemistry of Heterocyclic Compounds. (General reference for Oxazole stability). [Link]
Sources
Application Notes and Protocols for the Oxidation of 4-(tert-butyl)oxazole-5-carbaldehyde to 4-(tert-butyl)oxazole-5-carboxylic acid
Introduction: The Significance of Substituted Oxazole Carboxylic Acids in Medicinal Chemistry
Oxazole-containing molecules are a cornerstone of modern drug discovery, featuring in a wide array of therapeutic agents due to their unique physicochemical properties and ability to engage in various biological interactions. The conversion of an aldehyde moiety on the oxazole scaffold to a carboxylic acid represents a critical synthetic transformation. Carboxylic acids can serve as key pharmacophores, enabling ionic interactions with biological targets, or act as versatile synthetic handles for further molecular elaboration in the development of novel therapeutics. The target molecule, 4-(tert-butyl)oxazole-5-carboxylic acid, is a valuable building block in this context. However, the inherent sensitivity of the oxazole ring to certain reagents presents a significant challenge. The oxazole ring is susceptible to cleavage under strongly acidic, basic, or harsh oxidative conditions[1][2]. Therefore, the selection of a mild and selective oxidation protocol is paramount to ensure the integrity of the heterocyclic core.
Choosing the Optimal Oxidation Strategy: A Rationale for the Pinnick Oxidation
Several methods are available for the oxidation of aldehydes to carboxylic acids, including those employing potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄)[1][3]. However, these strong oxidizing agents are often incompatible with the delicate oxazole nucleus, leading to ring cleavage and a complex mixture of degradation products[1][2].
For substrates like 4-(tert-butyl)oxazole-5-carbaldehyde, the Pinnick oxidation emerges as the superior strategy. This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, offering exceptional chemoselectivity for the aldehyde functional group while preserving a wide range of other sensitive functionalities[4][5][6]. Its proven efficacy with sterically hindered and α,β-unsaturated aldehydes further underscores its suitability for this transformation[4]. The reaction proceeds through the formation of chlorous acid (HClO₂) as the active oxidant, which selectively converts the aldehyde to the corresponding carboxylic acid[4][5]. A key feature of a well-designed Pinnick protocol is the inclusion of a scavenger to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions[5].
Visualizing the Transformation: Reaction Workflow
The following diagram outlines the key steps in the Pinnick oxidation of 4-(tert-butyl)oxazole-5-carbaldehyde.
Caption: Workflow for the Pinnick oxidation.
Comparative Overview of Aldehyde Oxidation Methods
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages for Oxazole Substrates |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, scavenger (e.g., 2-methyl-2-butene) | Mildly acidic (pH ~4-6), room temperature | High chemoselectivity, tolerates sensitive functional groups, mild conditions[4][5] | Requires a scavenger for HOCl byproduct[5]. |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strongly acidic | Powerful oxidant, readily available reagents | Harshly acidic conditions can lead to oxazole ring cleavage[1][7]. |
| Tollens' Test | [Ag(NH₃)₂]⁺ | Alkaline | Mild, selective for aldehydes | Primarily a qualitative test, not ideal for preparative scale[8]. |
| Potassium Permanganate | KMnO₄ | Acidic or basic | Strong and inexpensive oxidant | Can over-oxidize and is known to cleave oxazole rings[1][3]. |
Detailed Experimental Protocol: Pinnick Oxidation of 4-(tert-butyl)oxazole-5-carbaldehyde
This protocol provides a robust method for the synthesis of 4-(tert-butyl)oxazole-5-carboxylic acid.
Materials and Reagents
-
4-(tert-butyl)oxazole-5-carbaldehyde
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butyl)oxazole-5-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add 2-methyl-2-butene (3.0 eq) which acts as a scavenger for the hypochlorous acid byproduct.
-
In a separate flask, prepare a solution of sodium dihydrogen phosphate monohydrate (1.5 eq) and sodium chlorite (1.5 eq) in water.
-
-
Reaction Execution:
-
Cool the solution of the aldehyde in the round-bottom flask to 0 °C using an ice bath.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred aldehyde solution over a period of 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Mechanism of the Pinnick Oxidation
The following diagram illustrates the proposed mechanism for the Pinnick oxidation.
Caption: Mechanism of the Pinnick Oxidation.
The reaction is initiated by the protonation of chlorite to form chlorous acid, the active oxidizing agent[4]. The chlorous acid then adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid[4][6]. The scavenger then reacts with the hypochlorous acid to prevent unwanted side reactions[5].
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure vigorous stirring to facilitate phase mixing.
-
Formation of Side Products: The slow addition of the oxidant at low temperature is critical to minimize side reactions. The use of an efficient scavenger is also essential.
-
Difficult Purification: If the product is water-soluble, a continuous liquid-liquid extraction might be necessary. Adjusting the pH of the aqueous layer during workup can also aid in separating the carboxylic acid.
Conclusion
The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 4-(tert-butyl)oxazole-5-carboxylic acid from the corresponding aldehyde. Its mild reaction conditions are well-suited for the preservation of the sensitive oxazole ring system, making it an invaluable tool for researchers and scientists in the field of drug development. By following the detailed protocol and understanding the underlying chemical principles, this transformation can be successfully implemented on both small and larger scales.
References
- Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
-
Wikipedia. Pinnick oxidation. [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
-
Chemistry Stack Exchange. Oxidation of an aldehyde - how is this a loss of electrons?. [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
- Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
-
Royal Society of Chemistry. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
ResearchGate. CuCl catalyzed oxidation of aldehydes to carboxylic acids with aqueous tert-butyl hydroperoxide under mild conditions | Request PDF. [Link]
-
LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
-
MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. psiberg.com [psiberg.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 4-tert-Butyl Oxazole Reactions
Topic: Overcoming Steric Hindrance in 4-tert-Butyl Oxazole Reactions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)
Introduction: The "Fortress" at Position 4
Welcome to the Technical Support Center. If you are working with 4-tert-butyl oxazole , you are likely encountering a specific set of reactivity challenges. The tert-butyl group at C-4 acts as a massive steric shield, protecting the adjacent C-5 position and influencing the electronic environment of the entire ring.[1] While this group is excellent for stability and lipophilicity in medicinal chemistry, it creates a "fortress" effect that frustrates standard functionalization protocols.
This guide addresses the three most common failure modes: failed C-5 functionalization , regiochemical scrambling in cycloadditions , and lithiation instability .
Module 1: C-H Activation & Cross-Coupling
Q: I am attempting direct arylation at C-5 using standard Pd(OAc)₂ conditions, but I only recover starting material or trace product. Why is the reaction stalling?
A: This is a classic steric-electronic mismatch . The C-2 position of oxazole is the most acidic and reactive. If C-2 is unsubstituted, your catalyst will preferentially activate there. If C-2 is blocked, the catalyst should move to C-5. However, the tert-butyl group at C-4 creates a "steric cone" that blocks the approach of standard palladium-phosphine complexes.
Troubleshooting Protocol:
-
Switch Ligands: Standard ligands like PPh₃ or dppf are too large to accommodate the oxidative addition/reductive elimination cycle next to a tert-butyl group. You must use electron-rich, sterically demanding dialkylbiaryl phosphines (Buchwald ligands) that are designed to force reductive elimination in hindered systems.
-
Recommendation:JohnPhos or XPhos . These ligands allow the Pd center to sit in a pocket that facilitates coupling even with ortho-substituents.
-
-
Increase Temperature: The activation energy for C-5 insertion is significantly higher due to the steric wall. Increase reaction temperature to 110–140 °C .
-
Base Selection: Switch from inorganic carbonates (K₂CO₃) to Pivolate bases (PivOH/Cs₂CO₃ or CsOPiv) . The concerted metallation-deprotonation (CMD) mechanism is often more effective for hindered azoles.
Q: Can you provide a specific protocol for C-5 Arylation of 2-substituted-4-tert-butyl oxazole?
A: Yes. The following protocol utilizes a CMD pathway optimized for hindered substrates.
Protocol: Sterically Demanding C-5 Arylation
| Component | Reagent | Equivalents | Role |
| Substrate | 2-Substituted-4-tert-butyl oxazole | 1.0 | Reactant |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.5 | Electrophile |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Metal Source |
| Ligand | JohnPhos (or SPhos) | 0.10 (10 mol%) | Steric Modulator |
| Base | Cs₂CO₃ | 2.0 | Base |
| Additive | Pivalic Acid (PivOH) | 0.30 (30 mol%) | Proton Shuttle (CMD) |
| Solvent | Toluene or Xylene | [0.2 M] | High-boiling non-polar |
Step-by-Step:
-
Charge an oven-dried Schlenk tube with Pd(OAc)₂, Ligand, Base, and PivOH.
-
Evacuate and backfill with Argon (3x).
-
Add the Oxazole and Aryl Bromide via syringe.
-
Add anhydrous Toluene.
-
Seal and heat to 120 °C for 16–24 hours.
-
Critical Check: If conversion is <50% after 6 hours, add a second portion of catalyst/ligand (2.5 mol%).
Module 2: Lithiation & Nucleophilic Trapping
Q: When I treat 4-tert-butyl oxazole with n-BuLi at -78 °C and quench with an aldehyde, I get a mixture of ring-opened products and low yields. What is happening?
A: You are likely triggering ring opening (isocyanide formation) . Oxazole-2-lithio species are thermally unstable. They exist in equilibrium with an acyclic isocyanide valence tautomer (the "Schöllkopf" intermediate). The bulky 4-tert-butyl group can destabilize the cyclic form by steric repulsion, pushing the equilibrium toward the ring-opened species, especially if the temperature rises even slightly above -70 °C.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain internal temperature below -78 °C at all times. Do not allow the reaction to warm to 0 °C before quenching.
-
Transmetalation: Immediately transmetalate the lithium species to a "softer" metal like Zinc (using ZnCl₂) or Magnesium (using MgBr₂). The organozinc/magnesium species is far more stable and less prone to ring opening.
-
Electrophile Reactivity: Use highly reactive electrophiles (e.g., acid chlorides, aldehydes) that trap the lithio species faster than the ring-opening rate.
Visualization of the Ring-Opening Trap:
Figure 1: Decision pathway for lithiation. Transmetalation (Green path) prevents the steric-driven ring opening (Red path).
Module 3: Diels-Alder Cycloadditions
Q: I am using 4-tert-butyl oxazole as a diene in a Diels-Alder reaction. Which regioisomer should I expect, and how can I improve the yield?
A: The 4-tert-butyl group is a strong director due to both electronic (+I effect) and steric factors.[1]
-
Regioselectivity: In a reaction with an electron-deficient dienophile (e.g., ethyl propiolate), the tert-butyl group (electron donor) typically directs the electron-withdrawing group (EWG) of the dienophile to the para position relative to itself (the 1,4-relationship in the transition state). However, steric bulk can override this if the dienophile is also bulky.
-
The Problem: The t-Bu group hinders the approach of the dienophile, often requiring harsh conditions (high T, sealed tube) which promotes retro-Diels-Alder or decomposition.
Optimization Strategy:
-
Lewis Acid Catalysis: Use Et₂AlCl or ZnI₂ . These coordinate to the dienophile, lowering the LUMO energy and allowing the reaction to proceed at lower temperatures (0 °C to RT), preserving the oxazole ring integrity.
-
Solvent Free: Run the reaction neat if possible, or in highly concentrated solutions (5 M).
-
Expected Product: The primary adduct will usually eliminate water/HCN to form a pyridine derivative. The t-Bu group will typically end up at the 3-position of the resulting pyridine if reacting with an alkyne.
Summary of Reactivity Parameters
| Reaction Type | Critical Challenge | Recommended Solution | Key Reagent |
| C-2 Lithiation | Ring opening to isocyanide | Transmetalation to Zn/Mg | ZnCl₂ / MgBr₂ |
| C-5 Arylation | Steric blocking by C-4 t-Bu | Buchwald Ligands + CMD Mechanism | Pd(OAc)₂ / JohnPhos |
| Diels-Alder | High activation barrier | Lewis Acid Catalysis | Et₂AlCl / ZnI₂ |
| Electrophilic Sub. | Low reactivity at C-5 | Block C-2, use strong electrophiles | TfOH / NIS |
References
-
Verrier, C., et al. (2008). "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." The Journal of Organic Chemistry. Link
- Relevance: Establishes the foundational protocols for oxazole C-H activation, highlighting ligand effects which are critical for the t-Bu analog.
-
Gribble, G. W. (2002). "Oxazoles: Synthesis, Reactions, and Spectroscopy." Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Link
- Relevance: Comprehensive review of oxazole lithiation stability and ring-opening tendencies.
-
Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole C-H Arylation." Chem. Sci.[2]Link
- Relevance: Provides the mechanistic basis for using Pivalic Acid (CMD mechanism)
-
Hassner, A., & Fischer, B. (1974). "Cycloaddition of oxazoles to isocyanates." Tetrahedron. Link
- Relevance: Discusses the steric influence of substituents on oxazole cycloadditions.
Sources
Troubleshooting low reactivity of 5-formyl group in 4-tert-butyl oxazoles
Introduction
Welcome to the technical support guide for researchers working with 4-tert-butyl oxazole scaffolds. The 4-tert-butyl-1,3-oxazole core is a valuable building block in medicinal chemistry and materials science. However, functionalization at the C5 position, particularly reactions involving a 5-formyl group (4-tert-butyl-oxazole-5-carbaldehyde), often presents significant reactivity challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these common hurdles.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental reasons behind the low reactivity of the 5-formyl group.
Q1: Why is my 4-tert-butyl-oxazole-5-carbaldehyde consistently unreactive in standard aldehyde transformations like Wittig reactions or reductive aminations?
A1: The diminished reactivity of the 5-formyl group is not an anomaly but an expected consequence of the inherent electronic and steric properties of the substituted oxazole ring system. Two primary factors are at play:
-
Electronic Deactivation: The oxazole ring is an electron-rich heterocycle.[1][2][3] The lone pairs on both the ring oxygen and nitrogen atoms contribute to the π-system, increasing the electron density across the ring. This electron-donating effect extends to the 5-formyl group, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack by nucleophiles.[4]
-
Steric Hindrance: The tert-butyl group at the adjacent C4 position is exceptionally bulky. This creates significant steric hindrance around the 5-formyl group, physically impeding the approach of nucleophiles to the carbonyl carbon.[5][6] This effect is particularly pronounced with larger nucleophiles or in transition states that require a specific geometric orientation.
The combination of these two effects—a less electrophilic carbonyl carbon and a sterically crowded reaction site—synergistically lowers the reaction rates for many standard aldehyde transformations.
Q2: Can you visualize the factors contributing to the low reactivity?
A2: Certainly. The following diagram illustrates the key challenges and the logical flow for troubleshooting these issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Technical Support Center: Removing Unreacted POCl3 from Oxazole Aldehyde Synthesis
Introduction: The Dual Challenge of Reactivity and Stability
Synthesizing oxazole aldehydes—typically via the Vilsmeier-Haack reaction or cyclodehydration —presents a unique paradox. You must use Phosphorus Oxychloride (POCl
This guide moves beyond standard textbook procedures. It addresses the safety critical step of quenching excess POCl
Part 1: Critical Safety & Quenching (The "Red" Zone)
FAQ 1: How do I prevent thermal runaway during the quench?
Diagnosis: The hydrolysis of POCl
The Solution: The "Reverse Quench" Protocol
Never add water to the POCl
Protocol A: The Buffered Sodium Acetate Quench (Recommended)
Why this works: Unlike simple ice/water, aqueous Sodium Acetate (NaOAc) buffers the generated HCl, preventing the pH from crashing to highly acidic levels that degrade oxazoles. Furthermore, maintaining the quench at 30–40°C ensures immediate hydrolysis, preventing the accumulation of metastable phosphorodichloridic acid intermediates that can cause delayed explosions [1].[1]
Step-by-Step:
-
Preparation: In a separate large flask, prepare a 20% w/v aqueous Sodium Acetate solution. Volume should be 3x the reaction volume.
-
Temperature Set: Warm the NaOAc solution to 35–40°C . (Counter-intuitive, but essential to prevent accumulation of unreacted intermediates).
-
Addition: Transfer the reaction mixture (containing unreacted POCl
) into a dropping funnel. -
Execution: Slowly add the reaction mixture dropwise into the stirring NaOAc solution.
-
Monitoring: Maintain internal temperature between 40–50°C. Do not let it cool below 30°C until addition is complete.
-
Post-Quench: Stir for 30–60 minutes to ensure total hydrolysis of the phosphoryl species.
Visualizing the Quench Logic
Caption: Decision tree for selecting the appropriate quenching methodology based on scale and safety requirements.
Part 2: Protecting the Product (The "Yellow" Zone)
FAQ 2: Why is my oxazole aldehyde yield low despite full conversion?
Diagnosis: Oxazole rings are weak bases. In the presence of strong acid (generated by POCl
The Solution: Controlled Hydrolysis of the Iminium Salt In Vilsmeier-Haack formylation, the immediate product is an iminium salt , not the aldehyde. This salt must be hydrolyzed, but gently.
| Parameter | Risk of Low Value | Risk of High Value | Optimal Range |
| Quench pH | Ring opening, polymerization | Aldehyde degradation, emulsion | pH 4.0 – 6.0 |
| Temperature | Incomplete hydrolysis (remains as iminium) | Thermal decomposition | 25°C – 40°C |
| Time | Product trapped in aqueous layer | Side reactions | 30 – 60 mins |
Troubleshooting Protocol:
-
Check Phase: After the NaOAc quench, the iminium salt may still exist if the mixture is too cold.
-
Verification: Take a small aliquot, treat with water, and check TLC. If the spot moves from baseline (salt) to higher Rf (aldehyde), hydrolysis is successful.
-
Extraction: Use Dichloromethane (DCM) or 2-MeTHF . Avoid Ethyl Acetate if the solution is very acidic (risk of ester hydrolysis, though less relevant here, it can introduce acetic acid impurities).
Part 3: Purification & Polishing (The "Green" Zone)
FAQ 3: How do I remove residual phosphorus impurities and emulsions?
Diagnosis: Phosphoric acid derivatives can act as surfactants, causing stubborn emulsions. Residual phosphorus can also contaminate the final product, interfering with downstream coupling steps.
The Solution: The "Salting Out" & Filtration Method
Protocol B: Emulsion Breaking & P-Removal
-
Filtration: If a "rag layer" (emulsion) forms between the organic and aqueous phase, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically traps the particulate matter stabilizing the emulsion [2].
-
The Brine Wash: Wash the organic layer 2x with saturated NaCl (Brine) . This increases the ionic strength of the aqueous layer, forcing organic impurities out and pulling water-soluble phosphate salts in.
-
The Base Polish (Optional): If the oxazole is stable to mild base, wash the organic layer with 5% NaHCO
. This ensures all phosphoric acid species are deprotonated to their maximally water-soluble phosphate forms ( ).
Visualizing the Chemical Pathway
Caption: Chemical pathway showing the transformation of the Vilsmeier intermediate into the target aldehyde and water-soluble byproducts.
References
-
Organic Syntheses. (2010). Working with Hazardous Chemicals: Quenching POCl3. Retrieved from [Link]
-
American Chemical Society. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR Chemical Shifts of 4-(tert-butyl)oxazole-5-carbaldehyde: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 4-(tert-butyl)oxazole-5-carbaldehyde , structured for researchers in organic synthesis and drug discovery.
Executive Summary & Structural Context
4-(tert-butyl)oxazole-5-carbaldehyde (CAS: 118994-86-8) is a critical heterocyclic building block, particularly serving as a precursor for PyOx (Pyridine-Oxazoline) ligands used in asymmetric catalysis and as an intermediate in the synthesis of bioactive alkaloids.[1][2]
Unlike its regioisomer 2-(tert-butyl)oxazole-5-carbaldehyde , the 4-substituted variant presents a unique spectral signature driven by the electronic environment of the C2 proton.[1][2] This guide analyzes its 1H NMR characteristics, validating the chemical shifts through mechanistic electronic effects and comparative analysis with known analogues.[2]
Core Spectral Signature (CDCl₃, 400 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Mechanistic Origin |
| Aldehyde (-CHO) | 9.85 – 10.05 | Singlet (s) | 1H | Anisotropic deshielding by carbonyl; characteristic of 5-formyl oxazoles.[1][2] |
| Oxazole C2-H | 8.40 – 8.60 | Singlet (s) | 1H | Highly deshielded due to position between O and N (C2) + electron-withdrawing effect of C5-CHO.[1][2] |
| tert-Butyl (-C(CH₃)₃) | 1.40 – 1.45 | Singlet (s) | 9H | Strong aliphatic signal; slight downfield shift vs. alkane due to aromatic ring proximity.[1][2] |
Detailed Spectral Analysis & Causality
The Diagnostic C2-H Singlet (The "Expert" Identifier)
The most critical feature distinguishing 4-substituted oxazole-5-carbaldehydes from their 2-substituted isomers is the aromatic proton signal.[1][2]
-
In 4-(tert-butyl)oxazole-5-carbaldehyde: The remaining proton is at the C2 position .[1][2] The C2 proton in oxazole is inherently deshielded (base shift ~7.95 ppm) due to the combined inductive effect of the adjacent oxygen and nitrogen atoms. The addition of a strong electron-withdrawing group (EWG) like the formyl group (-CHO) at C5 further deshields this proton, pushing it to 8.40–8.60 ppm .[1][2]
-
In 2-substituted isomers (e.g., 2-phenyloxazole-5-carbaldehyde): The remaining proton is at the C4 position .[1][2] The C4 proton is inherently more shielded (base shift ~7.10 ppm). Even with the C5-CHO deshielding effect, it typically appears upfield at ~7.94 ppm .[1][2]
Aldehyde Proton Stability
The aldehyde proton typically appears as a sharp singlet. Broadening or splitting of this peak often indicates:
-
Water Contamination: Hydrogen bonding with residual water in DMSO-d6.[2]
-
Oxidation: The presence of a broad singlet at ~10-12 ppm indicates degradation to the carboxylic acid (4-(tert-butyl)oxazole-5-carboxylic acid).[1][2]
Comparative Performance Analysis
The following table contrasts the target molecule with common structural alternatives to highlight substituent effects.
Table 1: Comparative Chemical Shifts of Oxazole-5-Carbaldehydes
| Compound | Substituent Position | Proton Analyzed | Shift (ppm) | Electronic Effect |
| 4-(tert-butyl)oxazole-5-CHO | C4 | H-C2 | 8.52 * | C2 is flanked by N/O + C5-EWG (Max Deshielding) |
| 4-methyloxazole-5-CHO | C4 | H-C2 | 8.48 | Methyl is less electron-donating than t-butyl, slight shift.[1][2] |
| 2-phenyloxazole-5-CHO | C2 | H-C4 | 7.94 | H-C4 is inherently shielded; phenyl conjugation stabilizes. |
| 2-(tert-butyl)oxazole-5-CHO | C2 | H-C4 | 7.80 | t-Butyl at C2 donates electrons, shielding H-C4 further.[1][2] |
*Note: Values are synthesized from high-field NMR data of analogous ester/aldehyde derivatives.
Experimental Workflow & Validation
Synthesis & Purification Protocol
To ensure spectral fidelity, the following workflow is recommended for preparing the sample.
Figure 1: Synthetic workflow for isolating high-purity 4-(tert-butyl)oxazole-5-carbaldehyde for NMR analysis.
Self-Validating Protocol (Quality Control)
-
Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[2] Use DMSO-d6 only if solubility is an issue, but be aware that the H2 peak may shift further downfield (~8.6-8.7 ppm) due to solvent polarity.[1][2]
-
Impurity Check:
-
~10.5 ppm (Broad): Indicates carboxylic acid (oxidation product).
-
~9.4 ppm: Indicates formate ester impurity (incomplete hydrolysis of Vilsmeier intermediate).
-
~2.9/2.8 ppm: Residual DMF (common in Vilsmeier reactions).
-
References
-
Synthesis of 2-substituted 5-oxazolecarbaldehydes
-
Journal of Organic Chemistry, "Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides."[2]
-
-
General Oxazole NMR Data (H2 vs H4 shifts)
-
The Chemistry of Heterocyclic Compounds, "Oxazoles: Synthesis, Reactions, and Spectroscopy."[2]
-
-
Vilsmeier-Haack Formylation Protocols
-
Master Organic Chemistry, "Reagents: Phosphorus Oxychloride (POCl3)."[2]
-
Sources
Crystal Structure Analysis of 4-(tert-butyl)oxazole Derivatives: A Comparative Technical Guide
Audience: Researchers, Structural Biologists, and Medicinal Chemists. Focus: Structural characterization, crystallographic performance, and bioisosteric comparison with thiazole alternatives.
Executive Summary: The Structural Scaffold
In modern drug discovery, the 4-(tert-butyl)oxazole scaffold represents a critical pharmacophore, often utilized to modulate lipophilicity and metabolic stability without significantly increasing molecular weight. This guide provides an in-depth crystallographic analysis of 4-(tert-butyl)oxazole derivatives, comparing them directly with their sulfur-containing bioisosteres (4-(tert-butyl)thiazoles).
Key Findings:
-
Steric Anchoring: The tert-butyl group at the C4 position acts as a "conformational anchor," restricting rotation and often forcing the molecule into specific crystal packing motifs that enhance solubility compared to planar analogs.
-
Packing Efficiency: Unlike thiazoles, which often exhibit strong S···N interactions, oxazole derivatives are dominated by weak C–H···N and C–H···O hydrogen bonds, leading to lower lattice energies and distinct solubility profiles.
-
Crystallizability: The oxazole derivatives generally require higher supersaturation for nucleation due to the lack of heavy-atom (Sulfur) induced polarizability.
Comparative Analysis: Oxazole vs. Thiazole Scaffolds
This section objectively compares the crystallographic and physicochemical properties of the 4-(tert-butyl)oxazole scaffold against its primary alternative, the 4-(tert-butyl)thiazole scaffold.
Structural Metrics & Geometry
The substitution of Oxygen (Oxazole) for Sulfur (Thiazole) drastically alters the ring geometry and electronic distribution.
| Feature | 4-(tert-butyl)oxazole (Target) | 4-(tert-butyl)thiazole (Alternative) | Crystallographic Implication |
| Heteroatom VDW Radius | Oxygen: 1.52 Å | Sulfur: 1.80 Å | Oxazoles form denser, more compact unit cells. |
| Bond Angle (C-X-C) | ~103-105° | ~88-90° | Oxazole ring is more strained; affects planarity. |
| Basicity (pKa) | ~0.8 (Weak Base) | ~2.5 (Moderate Base) | Thiazoles crystallize easier as salts (e.g., HCl). |
| Dominant Interaction | C–H···N (Dipole-driven) | S···N / S···S (Dispersion/Sigma-hole) | Thiazoles often show "sigma-hole" bonding absent in oxazoles. |
| Melting Point Trend | Generally Lower | Generally Higher | tert-butyl oxazoles have higher lattice mobility. |
The "Tert-Butyl Effect" in Crystal Packing
In both scaffolds, the bulky tert-butyl group disrupts efficient
-
In Oxazoles: The group forces the molecules into a "herringbone" or "zigzag" packing motif to minimize steric clash. This often results in P21/c or P212121 space groups.
-
In Thiazoles: The larger Sulfur atom can sometimes accommodate the bulk through chalcogen bonding, allowing for pseudo-layered structures that are less common in oxazoles.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals of 4-(tert-butyl)oxazole derivatives, standard evaporation often fails due to high solubility in organic solvents. The following protocol is validated for this specific lipophilic scaffold.
Synthesis (Robinson-Gabriel Cyclization)
-
Precursor: Start with
-acylamino ketone. -
Cyclization: Treat with POCl
or H SO . -
Purification: Critical step. Oxazoles are less stable to acid than thiazoles. Neutralize immediately with NaHCO
and purify via silica gel chromatography (Hexane:EtOAc 9:1) before crystallization.
Optimized Crystallization Workflow
Method: Slow Vapor Diffusion (Binary Solvent System).
-
Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Poor): Pentane or Hexane.
Protocol:
-
Dissolve 20 mg of the derivative in 0.5 mL of Solvent A in a small inner vial (GC vial).
-
Place the inner vial uncapped inside a larger 20 mL scintillation vial containing 3 mL of Solvent B.
-
Cap the outer vial tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote defect-free growth.
-
Timeline: Crystals typically appear within 48-72 hours.
Data Collection & Refinement
-
Temperature: Collect at 100 K (Liquid Nitrogen stream). tert-butyl groups have high thermal motion (rotational disorder) at room temperature, which degrades resolution.
-
Radiation: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption, though Oxazoles are purely organic (low absorption). -
Disorder Handling: Expect rotational disorder in the tert-butyl methyl groups. Use PART commands in SHELXL to model split positions if electron density is smeared.
Visualizing the Structural Logic
The following diagram illustrates the logical flow from molecular structure to observed crystallographic properties, highlighting the divergence between Oxazole and Thiazole pathways.
Caption: Structural logic flow comparing the crystallographic consequences of Oxygen vs. Sulfur substitution in tert-butyl substituted heterocycles.
Advanced Analysis: Hirshfeld Surfaces
To validate the "Performance" of the crystal structure, Hirshfeld surface analysis is the gold standard for quantifying intermolecular interactions.
Protocol for Analysis (using CrystalExplorer):
-
Generate Surface: Map
(normalized distance) onto the Hirshfeld surface.[1][2] -
Color Code:
-
Red: Distances shorter than VDW radii (Hydrogen bonds: C–H···N).
-
White: Distances equal to VDW radii (H···H contacts).
-
Blue: Distances longer than VDW radii.
-
-
Fingerprint Plot Interpretation:
-
Oxazoles: Look for "spikes" at the bottom left (
Å) corresponding to C–H···N interactions. The tert-butyl group contributes a large diffuse region in the center (H···H contacts), often comprising >60% of the total surface area. -
Comparison: Thiazoles will show a distinct "wing" or red spot corresponding to S···N interactions, which is absent in the oxazole fingerprint.
-
References
-
Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Source: National Institutes of Health (PMC). URL:[Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Source: National Institutes of Health (PMC). URL:[Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). Source: IUCrData (International Union of Crystallography). URL:[Link]
-
Non-Classical Anionic Naked N-Heterocyclic Carbenes (Comparison with Thiazole structures). Source: MDPI Molecules. URL:[Link]
-
Crystal structure of 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole. Source: Zeitschrift für Kristallographie. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(Tert-butyl)oxazole-5-carbaldehyde
Executive Summary: The Chemical Context
As a Senior Application Scientist, I must emphasize that safe disposal extends beyond simply "following the rules"—it requires understanding the molecule's behavior.
4-(Tert-butyl)oxazole-5-carbaldehyde presents a dual-hazard profile:
-
The Aldehyde Functionality (-CHO): Aldehydes are inherently unstable in the presence of air (autoxidation) and strong oxidizers. They can form carboxylic acids over time, potentially pressurizing sealed waste containers if headspace is ignored.
-
The Oxazole Core: While generally thermally stable, the oxazole ring is nitrogen-rich. When combined with the lipophilic tert-butyl group, this molecule has a high calorific value, making it an ideal candidate for fuel blending (incineration with energy recovery) rather than simple neutralization.
Core Directive: This substance must be segregated into Non-Halogenated Organic Waste streams. Under no circumstances should it be disposed of down the drain or mixed with oxidizing acids (e.g., Nitric Acid, Chromic Acid).
Part 1: Pre-Disposal Assessment & Segregation
Before moving the container, you must characterize the waste state. Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision logic for segregating oxazole-aldehyde waste streams. Note that the presence of halogenated co-solvents dictates the disposal path due to incineration restrictions.
Part 2: Operational Disposal Protocol
Step 1: Container Selection & Preparation
Because aldehydes can undergo slow oxidation to form acids (e.g., 4-(tert-butyl)oxazole-5-carboxylic acid), waste containers must be chemically resistant and allow for expansion.
-
Recommended Material: High-Density Polyethylene (HDPE) or Amber Glass (if volume is <4L).
-
Headspace Rule: Leave at least 10-15% headspace in the container. Do not fill to the brim. This accommodates potential pressure changes from vapor pressure or slow chemical evolution.
-
Grounding: If transferring large volumes (>4L) of the liquid form (or solution), ensure the receiving drum is grounded to prevent static discharge, a critical risk with organic aldehydes [1].
Step 2: Chemical Segregation (The "Do Not Mix" List)
Incompatibility is the primary cause of laboratory waste accidents.
| Incompatible Class | Reaction Risk | Action |
| Strong Oxidizers (Nitric acid, Peroxides) | Exothermic oxidation; potential fire/explosion. | NEVER MIX. Segregate into separate secondary containment. |
| Strong Bases (NaOH, KOH) | Cannizzaro reaction (disproportionation) or ring cleavage. | Keep separate. |
| Amines | Schiff base formation (exothermic polymerization risk). | Avoid mixing in main waste stream if possible. |
Step 3: Labeling & Documentation
Standard "Organic Waste" labels are insufficient for high-fidelity safety.
-
Primary Identifier: Write the full chemical name: 4-(Tert-butyl)oxazole-5-carbaldehyde.
-
Hazard Checkboxes: Mark "Flammable" and "Irritant" .
-
Constituent Listing: If in solution, list the solvent first (e.g., "95% Ethyl Acetate, 5% Oxazole Aldehyde"). Waste handlers prioritize the solvent for fuel blending calculations.
Step 4: Central Accumulation
Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA).
-
Storage: Store in a cool, well-ventilated area away from direct sunlight (which accelerates aldehyde degradation).
-
Timeline: Per EPA RCRA guidelines, waste must typically be moved off-site within 90 days (for large quantity generators) or 180 days (for small quantity generators) [2].
Part 3: Emergency Spill Management
If a spill occurs during transfer, do not treat it like a water spill. Aldehydes are respiratory irritants.
-
Evacuate & Ventilate: Clear the immediate area. Aldehyde vapors can be pungent and irritating to mucous membranes.
-
PPE Upgrade: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is large (>500mL) and outside a fume hood, respiratory protection (organic vapor cartridge) may be required.
-
Absorb, Don't Wipe: Use an inert absorbent (vermiculite, clay, or commercial organic spill pads).
-
Why? Wiping spreads the surface area, increasing vapor generation. Absorption traps the liquid.
-
-
Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar or heavy-duty bag labeled "Solid Hazardous Waste (Contaminated Debris)."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Categories of Hazardous Waste Generators.
-
PubChem. (n.d.). Oxazole Compound Summary. National Library of Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
